Tert-butyl 2,5-difluorobenzoate
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Overview
Description
Tert-butyl 2,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile.
Hydrolysis: 2,5-difluorobenzoic acid and tert-butyl alcohol.
Reduction: Reduced benzoate derivatives.
Scientific Research Applications
Tert-butyl 2,5-difluorobenzoate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl benzoate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
2,5-Difluorobenzoic acid: The non-esterified form, which is more acidic and less lipophilic.
Methyl 2,5-difluorobenzoate: Similar structure but with a methyl ester group instead of tert-butyl, affecting its reactivity and solubility.
Uniqueness
Tert-butyl 2,5-difluorobenzoate is unique due to the combination of the tert-butyl ester and the fluorine atoms, which confer distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it particularly useful in applications requiring robust and versatile chemical intermediates.
Properties
IUPAC Name |
tert-butyl 2,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHQVNQGHHWQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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